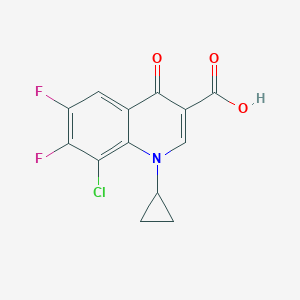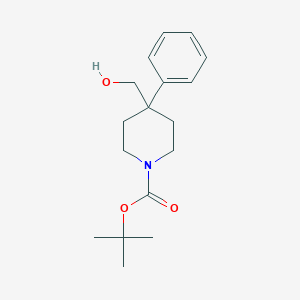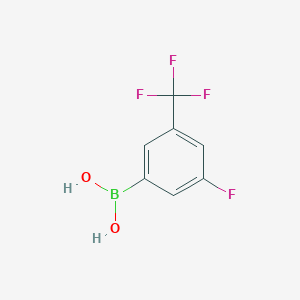
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is important in organic synthesis. It is used in Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives, which are applied in the synthesis of many natural products and organic materials . The presence of fluorine atoms on the aromatic ring enhances the Lewis acidity of boronic acids, which is a key factor in their reactivity .
Synthesis Analysis
The synthesis of related boronic acid compounds often involves halogen-lithium exchange reactions, followed by the addition of a boron reagent and subsequent hydrolysis . For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a closely related compound, involves a two-step reaction using an organic lithium reagent followed by an oxidation reaction to yield the target product . The synthesis process is designed to be simple and cost-effective, suitable for industrial production.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be characterized by X-ray crystallography. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid, a compound with similar substitution patterns, has been determined, providing insights into the geometry and electronic properties of the boronic acid group . The acidity and structural behavior of fluorinated phenylboronic acids are influenced by the fluorination pattern on the aromatic ring .
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis. They are widely used in cross-coupling reactions, such as the Suzuki reaction, and can also participate in other transformations like dehydrative amidation , hydrosilylation , and direct amide condensation . The introduction of fluorine atoms can affect the reactivity and selectivity of these reactions. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in accelerating amidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as acidity and hydrolytic stability, are significantly influenced by the presence of fluorine substituents. The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, and the position and number of fluorine atoms can affect the pKa values and stability of these compounds . For instance, compounds with two fluorine atoms at the ortho positions are less stable . The acidity and hydrolytic stability of these compounds are critical parameters that determine their suitability for various chemical transformations.
Applications De Recherche Scientifique
Synthesis and Organic Material Applications
Catalysis in Organic Reactions
This compound plays a role in catalysis, as seen in BArF3-catalyzed hydroboration of imines, where it acts without the need for an additional Lewis base. This process demonstrates its higher reactivity compared to other Lewis acidic boranes, attributed to its steric hindrance and electron-withdrawing effects (Qin Yin et al., 2017).
Development of Novel Catalysts
New derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including the 3-fluoro, 3-methoxy, and 5-trifluoromethyl systems, have been synthesized for improved direct amide formation catalysts. These catalysts show enhanced performance under specific conditions, demonstrating the influence of electron-withdrawing groups on catalyst reactivity (K. Arnold et al., 2008).
Application in Material Science
In material science, phenyl boronic acids, including derivatives of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, have been used to modify the properties of materials like carbon nanotubes. These modifications affect the photoluminescence quantum yield of the nanotubes, demonstrating a clear link between molecular structure and optical properties (B. Mu et al., 2012).
Development of High-Performance Polymers
This compound is also used in the development of high-performance polymers. It has been involved in synthesizing novel arylene ether polymers with high glass-transition temperatures and thermal stability. These polymers exhibit properties suitable for applications in optically transparent materials (Wen-Yao Huang et al., 2007).
Analytical Chemistry and Binding Interactions
In analytical chemistry, the binding interactions of boronic acid derivatives with sugars have been studied, which is crucial for applications like sugar sensing and reduction in food matrices (P. Bhavya et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCWZGCSRGJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382499 | |
| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
159020-59-4 | |
| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

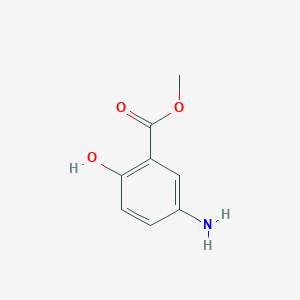
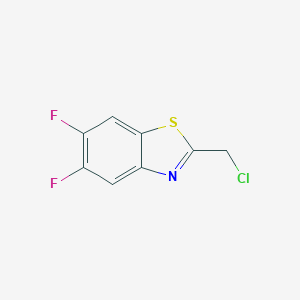
![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
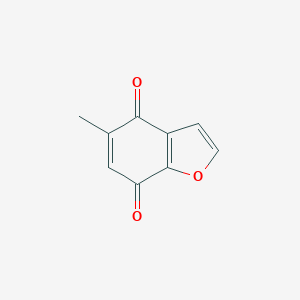
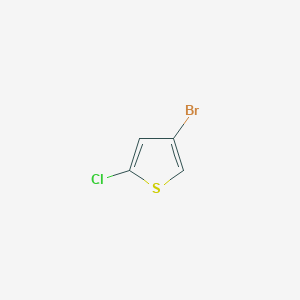
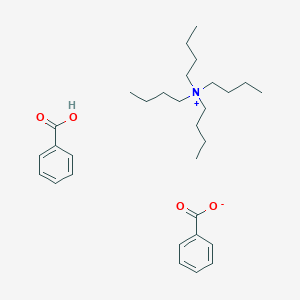
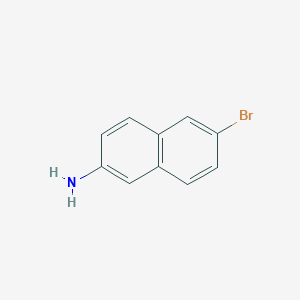
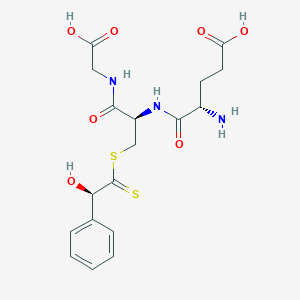
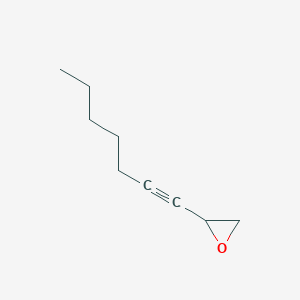
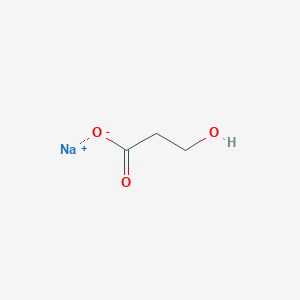
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
